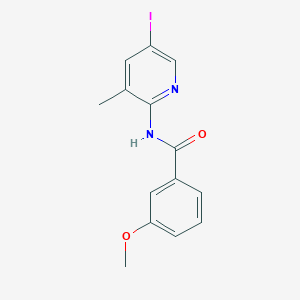

N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide

Description

N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide is a benzamide derivative featuring a pyridine ring substituted with an iodine atom at position 5 and a methyl group at position 3, linked to a 3-methoxybenzamide moiety. This structure positions it within a broader class of bioactive benzamides, which are explored for diverse therapeutic and diagnostic applications. The iodine substitution on the pyridine ring may enhance lipophilicity and influence receptor-binding kinetics, distinguishing it from other halogenated or substituted analogs.

Properties

IUPAC Name |

N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O2/c1-9-6-11(15)8-16-13(9)17-14(18)10-4-3-5-12(7-10)19-2/h3-8H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLFTHJWPFFJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C2=CC(=CC=C2)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide typically involves the following steps:

Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.

Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically using methanol in the presence of a base such as sodium hydroxide.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the pyridine derivative reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium cyanide, or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzoic acid, while reduction may produce N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzylamine.

Scientific Research Applications

N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Target Selectivity

The structural diversity of 3-methoxybenzamide derivatives primarily arises from variations in the substituents on the aromatic rings and linker groups. Below is a comparative analysis of key analogs:

Key Structure-Activity Relationships (SAR)

- In P-(123)I-MBA, iodine enables radiolabeling for SPECT imaging . Chlorine: In Compound 2 (precursor to Compound 7), 4-chlorophenyl substitution provided moderate D4 affinity but lower selectivity vs. σ1 receptors .

- Linker Groups: Piperazine-ethyl linkers (e.g., Compound 7) improve dopamine receptor selectivity by positioning the benzamide moiety optimally for D4 binding . Ethyl-amino linkers (e.g., CoPo-22) enable dual CFTR corrector-potentiator activity, likely through modular interactions with protein-folding pathways .

- Electron-Withdrawing Groups: Cyano substituents (Compound 7, CoPo-22) enhance receptor affinity by stabilizing charge-transfer interactions.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (logP): Compounds with logP 2.0–3.0 (e.g., Compound 7) exhibit optimal brain penetration and low nonspecific binding, critical for CNS-targeted drugs . The target compound’s iodine substitution may elevate logP (~2.5–3.0), necessitating careful optimization to avoid excessive plasma protein binding.

- Radiolabeling Potential: Methoxy groups (e.g., in Compound 7) allow carbon-11 labeling for PET tracers . Iodine in P-(123)I-MBA facilitates SPECT imaging, highlighting versatility in diagnostic applications .

Biological Activity

N-(5-iodo-3-methylpyridin-2-yl)-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with an iodine atom and a methoxybenzamide moiety. This structural configuration is critical for its biological activity, influencing its interaction with various biological targets.

1. Targeting Purinergic Receptors:

Research indicates that compounds similar to this compound may interact with purinergic receptors, particularly the P2X7 receptor. This receptor plays a significant role in neuroinflammation and has been implicated in various neurological disorders. Studies have shown that compounds targeting P2X7 can modulate inflammatory responses, which is crucial for conditions like multiple sclerosis and Alzheimer's disease .

2. Antitumor Activity:

The compound's structural analogs have demonstrated promising anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers . While specific data on this compound is limited, its structural similarities suggest potential efficacy against tumor proliferation.

Biological Activity Data

Case Studies

Case Study 1: Neuroinflammation

In a study evaluating the effects of P2X7 receptor antagonists, compounds structurally related to this compound were shown to significantly reduce neuroinflammatory markers in animal models of multiple sclerosis. These findings highlight the potential of this compound class in treating inflammatory neurological conditions.

Case Study 2: Melanoma Treatment

Another investigation focused on the inhibition of TRP-2, a protein involved in melanin synthesis. Although the specific compound was not this compound, it suggests that similar benzamide derivatives could effectively regulate melanin production and inhibit melanoma cell growth through proteasomal degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.